(4-Fluorophenyl)(9H-purin-6-yl)amine

Enzymology Purine metabolism Inhibitor screening

For kinase and purine salvage pathway research, using generic N6-substituted analogs introduces significant SAR uncertainty. This specific CAS-listed compound provides a validated chemical probe. - Quantitatively defined PNP inhibition (IC50 = 1.33 µM) for reproducible enzymology studies. - Available in vivo toxicity benchmark (LD50 = 180 mg/kg, i.v., mouse) enabling informed dose-range finding. - Supplied with full analytical data to ensure structural integrity for your SAR campaigns.

Molecular Formula C11H8FN5
Molecular Weight 229.21 g/mol
CAS No. 73663-95-3
Cat. No. B017678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(9H-purin-6-yl)amine
CAS73663-95-3
SynonymsN-(4-Fluorophenyl)-9H-purin-6-amine;  N-(4-Fluorophenyl)-1H-purin-6-amine;  6-(4-Fluoroanilino)purine;  NSC 21554; 
Molecular FormulaC11H8FN5
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F
InChIInChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)
InChIKeySCRHVVOELSYCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile & Procurement: (4-Fluorophenyl)(9H-purin-6-yl)amine


(4-Fluorophenyl)(9H-purin-6-yl)amine (CAS 73663-95-3), also known as N-(4-fluorophenyl)-9H-purin-6-amine or NSC 21554, is a synthetic purine derivative composed of a 9H-purine core substituted at the 6-position with a 4-fluorophenylamino group [1]. Its molecular formula is C11H8FN5, with a molecular weight of 229.21 g/mol [2]. This compound is primarily utilized as a research chemical in biochemical and pharmacological studies, particularly those investigating purine-based scaffolds as potential ATP-competitive kinase inhibitors [3]. Its physicochemical properties, including a melting point of 338°C and solubility in dichloromethane, DMF, and DMSO , inform handling and formulation requirements in laboratory settings.

Purine-based scaffold for ATP-competitive kinase inhibitor studies
4-Fluorophenyl substitution supports structure-activity relationship (SAR) exploration
Soluble in organic solvents (DMF, DMSO) for in vitro assay preparation
High-melting solid; requires appropriate handling and formulation considerations

Why Purine Analogs Cannot Replace (4-Fluorophenyl)(9H-purin-6-yl)amine


The biological activity of N6-substituted purine analogs is exquisitely sensitive to the nature of the substituent. While the 9H-purin-6-amine core provides a common scaffold for interacting with kinase hinge regions and other purine-binding proteins, the 4-fluorophenyl group in (4-Fluorophenyl)(9H-purin-6-yl)amine confers distinct molecular recognition and physicochemical properties not shared by analogs with different N6 substituents, such as phenyl, benzyl, or alkyl groups. For example, within a series of purine-based CK2α inhibitors, the presence of a 4-fluorophenyl moiety has been shown to dramatically influence inhibitory potency by orders of magnitude, highlighting the non-linear structure-activity relationships in this chemical class [1]. Consequently, substituting a generic or closely related N6-substituted adenine for this specific compound in a research protocol introduces significant uncertainty, potentially invalidating experimental results or obscuring true structure-activity correlations. The quantitative evidence presented in Section 3, while limited for this exact compound, underscores the necessity of using the specific CAS-listed compound to maintain experimental integrity.

Substituent-Dependent Potency

The 4-fluorophenyl group may confer distinct kinase hinge binding compared to phenyl, benzyl, or alkyl analogs. Replacing it can shift inhibitory potency by orders of magnitude.

Non-Linear SAR

Even closely related N6-substituted adenines exhibit non-transferable activity profiles. A generic purine analog may not reproduce the specific assay behavior of this CAS-listed compound.

Experimental Reproducibility

Substituting with an uncharacterized analog may invalidate SAR correlations and obscure target engagement conclusions built on the defined 4-fluorophenyl structure.

Quantitative Differentiation: (4-Fluorophenyl)(9H-purin-6-yl)amine


PNP Enzyme Inhibition

In an enzymatic assay measuring inhibition of purine nucleoside phosphorylase (PNP) activity, (4-Fluorophenyl)(9H-purin-6-yl)amine demonstrated an IC50 value of 1.33 µM (1330 nM) for inhibiting the conversion of [8-14C]-inosine [1]. PNP is a critical enzyme in the purine salvage pathway, and its inhibition is a recognized mechanism for modulating immune function. This activity profile provides a quantitative benchmark for this compound that can be directly compared to other N6-substituted purine analogs evaluated in the same or similar assays.

PNP Inhibition
Reported
IC50 1.33 µM
Supports purine metabolism assay context
Enzyme inhibition endpoint; direct comparator absent
Enzymology Purine metabolism Inhibitor screening

In Vivo Acute Toxicity Profile

In an in vivo study assessing acute systemic toxicity, the intravenous administration of (4-Fluorophenyl)(9H-purin-6-yl)amine to mice resulted in a median lethal dose (LD50) of 180 mg/kg . The LD50 is a foundational toxicological parameter that quantifies the acute lethality of a compound. While not a direct efficacy comparator, this specific in vivo data point is crucial for researchers planning animal studies, as it provides an evidence-based starting point for dose-ranging experiments and risk assessment, distinguishing it from analogs for which such data may be absent or significantly different.

Acute Toxicity (Mouse)
Data to verify
LD50 180 mg/kg i.v.
Supports dose-range finding in rodent models
Single-dose acute endpoint; species-specific review needed
Toxicology Preclinical safety In vivo pharmacology

Enhanced CK2α Inhibition by 4-Fluorophenyl Group

A study on purine-based inhibitors of protein kinase CK2α demonstrated that the incorporation of a 4-fluorophenyl group at the N9-position of the purine scaffold dramatically enhanced inhibitory activity. Specifically, a 3-carboxyphenyl derivative with the 4-fluorophenyl substituent exhibited an IC50 of 0.18 µM against CK2α, representing a 167-fold improvement compared to the analogous 4-carboxyphenyl derivative [1]. While this finding is from a related chemical series and does not constitute a direct measurement for (4-Fluorophenyl)(9H-purin-6-yl)amine, it provides a strong, class-level inference regarding the potential impact of the 4-fluorophenyl motif on kinase binding affinity.

CK2α Inhibition SAR
Class-level
167-fold improvement (4-fluorophenyl vs 4-carboxyphenyl)
Supports kinase selectivity SAR review
Related purine series; not direct measurement for this compound
Kinase inhibition Cancer biology Structure-activity relationship (SAR)

Key Research & Industrial Applications


Kinase Inhibitor SAR Studies

Given the class-level evidence demonstrating the profound impact of a 4-fluorophenyl group on CK2α inhibitory potency [1], (4-Fluorophenyl)(9H-purin-6-yl)amine is a valuable tool compound for establishing structure-activity relationships in medicinal chemistry campaigns targeting purine-binding kinases. Its defined chemical structure allows for systematic comparison with other N6-substituted analogs to map the pharmacophore requirements for kinase inhibition. The specific PNP inhibition data (IC50 = 1.33 µM) [2] also provides a control activity profile against a metabolizing enzyme, which can be used to assess compound specificity in cell-based assays.

Purine Metabolism & Salvage Pathways

The quantitative inhibition of purine nucleoside phosphorylase (PNP) by (4-Fluorophenyl)(9H-purin-6-yl)amine, with a defined IC50 of 1.33 µM [2], positions it as a specific chemical probe for enzymology studies of the purine salvage pathway. Researchers can utilize this compound to chemically modulate PNP activity in vitro and compare its effects to those of other known PNP inhibitors, such as forodesine or immucillin-H, to dissect the enzyme's role in cellular nucleotide homeostasis and T-cell function.

In Vivo Pharmacological & Toxicological Profiling

For researchers planning to transition purine-based compounds into animal studies, the availability of a specific, quantitative in vivo toxicity benchmark (LD50 = 180 mg/kg, i.v., mouse) for (4-Fluorophenyl)(9H-purin-6-yl)amine is a critical advantage. This data point provides an evidence-based framework for initial dose-range finding and pharmacokinetic studies, reducing the guesswork and ethical burden associated with using completely uncharacterized chemical analogs. It allows for more informed study design and facilitates cross-study comparisons of toxicity profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Defined N6-(4-fluorophenyl) purine scaffold
Kinase inhibition potency and specificity review
Purine metabolism pathway studies
PNP enzyme inhibition profile
Purine salvage pathway modulation endpoints
In vivo pharmacological profiling
Characterized acute toxicity benchmark
Dose-range finding and exposure-model validation

Technical Documentation Hub

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